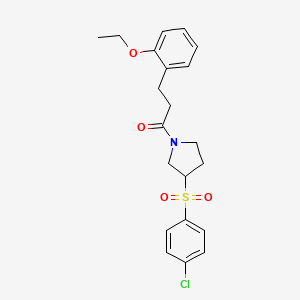

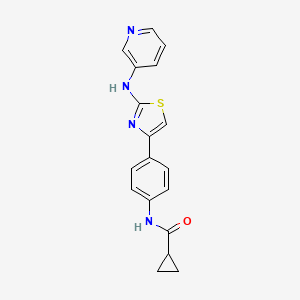

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one" is a chemical entity that appears to be related to a class of compounds with significant pharmacological potential. The papers provided discuss various aspects of related compounds, including their synthesis, molecular structure, and biological activity, particularly in the context of anti-HIV activity and as calcium channel blockers.

Synthesis Analysis

The synthesis of related aryl pyrrolyl sulfones, which share a common structural motif with the compound , involves reacting arylsulfonyl chlorides with substituted pyrroles or by using the Clauson-Kaas method, as described in the first paper . Another paper discusses the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and a related compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, which suggests that the compound of interest could potentially be synthesized through a similar acid-catalyzed reaction with phenols under mild conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, with particular attention to the stereoselective behavior of enantiomers. For instance, the second paper describes the separation of enantiomers of a diltiazem analogue by chiral HPLC and the assignment of their absolute configuration using VCD and DFT calculations . This indicates that the compound of interest may also exhibit stereoselectivity, which could be relevant for its biological activity.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one" itself. However, they do discuss the reactivity of structurally related sulfonamides and pyrrolidines. For example, the third paper describes the rearrangement of N-(3-phenylprop-2-yn-1-yl)-sulfonamides to yield chiral pyrrolidin-3-ones . This suggests that the compound may also undergo interesting rearrangements or reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the properties of similar compounds, it can be inferred that the presence of a sulfonyl group and a chlorophenyl moiety could influence its solubility, stability, and reactivity. The anti-HIV activity of related compounds is attributed to the presence of a 2-sulfonyl-4-chloroanilino moiety and an alkoxycarbonyl group , which suggests that the compound of interest may also possess similar biological properties.

Aplicaciones Científicas De Investigación

Synthesis of Arylsulfonylpyrrolidines

Synthesis Methodologies

A study by Smolobochkin et al. (2017) outlines a method where acid-catalyzed reactions of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols lead to new 1-(arylsulfonyl)pyrrolidines. This synthesis process operates under mild conditions, offering a convenient pathway for creating pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment in position 2. This approach underscores the compound's utility in synthesizing novel structures with potential for further functionalization and study (Smolobochkin et al., 2017).

Development of Heterocyclic Compounds

Heterocyclic Synthesis

Benetti et al. (2002) demonstrated the use of 1-[(4-chlorophenyl)sulfonyl]propan-2-one derivatives in intramolecular cyclization processes. This research highlights the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by leveraging the reactivity of sulfone precursors. The methodology facilitates the generation of both aromatic and saturated heterocyclic compounds, showcasing the versatility of sulfone derivatives in constructing complex molecular architectures (Benetti et al., 2002).

Antimicrobial Activity Evaluation

Biological Activities

Research on novel 1-((4-Aminosulfonylphenyl)methyl)-5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones conducted by Akbari et al. (2022) in aqueous media reveals the antimicrobial potential of sulfone-containing pyrrolidines. This study indicates the broader implications of such compounds in developing therapeutic agents with antimicrobial properties, thus highlighting an important area of application in medicinal chemistry (Akbari et al., 2022).

Propiedades

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO4S/c1-2-27-20-6-4-3-5-16(20)7-12-21(24)23-14-13-19(15-23)28(25,26)18-10-8-17(22)9-11-18/h3-6,8-11,19H,2,7,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTLNUZVYSKUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3008245.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)

![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)

![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3008260.png)

![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)

![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)